molecular formula C5H12ClNO2 B6267702 3-amino-2-methylbutanoic acid hydrochloride CAS No. 1864062-26-9

3-amino-2-methylbutanoic acid hydrochloride

Cat. No.: B6267702
CAS No.: 1864062-26-9
M. Wt: 153.61 g/mol
InChI Key: DKBLYMKGWZFCEV-UHFFFAOYSA-N
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Description

3-Amino-2-methylbutanoic acid hydrochloride is a β-amino acid derivative characterized by a methyl branch at the C2 position and an amino group at the C3 position of a four-carbon chain. It is structurally distinct from α-amino acids due to the placement of the amino group on the β-carbon, which confers unique conformational and reactivity properties. This compound is notably incorporated into natural products such as dolastatin D, a cytotoxic peptide with antitumor activity . The hydrochloride salt form enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

Properties

CAS No.

1864062-26-9

Molecular Formula

C5H12ClNO2

Molecular Weight

153.61 g/mol

IUPAC Name

3-amino-2-methylbutanoic acid;hydrochloride

InChI

InChI=1S/C5H11NO2.ClH/c1-3(4(2)6)5(7)8;/h3-4H,6H2,1-2H3,(H,7,8);1H

InChI Key

DKBLYMKGWZFCEV-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)N)C(=O)O.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Hydrogenation of Nitro Precursors

A widely adopted method involves the reduction of a nitro-containing precursor, such as 3-nitro-2-methylbutanoic acid, to the corresponding amine, followed by hydrochloride salt formation. This approach mirrors protocols used for structurally similar compounds, where hydrogenation under controlled conditions ensures high selectivity.

Reaction Mechanism :

3-Nitro-2-methylbutanoic acidH2,catalystsolvent3-Amino-2-methylbutanoic acidHClHydrochloride salt\text{3-Nitro-2-methylbutanoic acid} \xrightarrow[\text{H}_2, \text{catalyst}]{\text{solvent}} \text{3-Amino-2-methylbutanoic acid} \xrightarrow[]{\text{HCl}} \text{Hydrochloride salt}

Key Parameters :

  • Catalysts : Platinum black, palladium on carbon (Pd/C), and Raney nickel are effective, with Pt-based catalysts achieving yields exceeding 90%.

  • Solvent Systems : Mixed solvents (e.g., water-methanol-ethyl acetate) enhance substrate solubility and catalyst activity.

  • Temperature and Pressure : Reactions typically proceed at 0–20°C under 0.1–0.8 MPa hydrogen pressure to minimize side reactions.

Table 1. Hydrogenation Conditions and Outcomes

CatalystSolvent SystemTemperature (°C)Pressure (MPa)Yield (%)Purity (%)
Pt BlackWater-MeOH-EtOAc (1:1:1.5)0–50.395.399.2
Pd/CTHF-Toluene (1:1)100.293.799.1
Ni/Al₂O₃n-Amyl alcohol-Toluene50.395.999.0

Data adapted from analogous syntheses highlight the impact of catalyst choice and solvent polarity on yield.

Strecker Synthesis with Modified Substrates

The Strecker amino acid synthesis, involving condensation of an aldehyde with ammonia and cyanide, has been adapted for branched-chain analogs. For 3-amino-2-methylbutanoic acid, isobutyraldehyde serves as the starting material:

Reaction Pathway :

Isobutyraldehyde+NH4Cl+KCNα-AminonitrileHydrolysis3-Amino-2-methylbutanoic acid\text{Isobutyraldehyde} + \text{NH}_4\text{Cl} + \text{KCN} \rightarrow \text{α-Aminonitrile} \xrightarrow[]{\text{Hydrolysis}} \text{3-Amino-2-methylbutanoic acid}

Challenges :

  • Stereochemical control requires chiral catalysts or resolution steps.

  • Hydrolysis conditions (e.g., HCl concentration, temperature) must be optimized to prevent racemization.

Hydrochloride Salt Formation

Post-synthesis, the free amine is treated with hydrochloric acid to form the hydrochloride salt, improving stability and solubility. Critical factors include:

  • Stoichiometry : Excess HCl (1.2–1.5 equivalents) ensures complete protonation.

  • Crystallization : Anti-solvent addition (e.g., diethyl ether) precipitates the product, yielding >98% purity after recrystallization.

Optimization of Reaction Conditions

Catalyst Loading and Recyclability

Reducing catalyst load (0.1–0.5 wt%) without compromising yield is economically favorable. For example, Pt/C (0.1 wt%) achieves 94% yield in hydrogenation cycles, with negligible metal leaching.

Solvent Selection and Green Chemistry

Polar aprotic solvents (e.g., DMF, DMSO) facilitate amine solubility but pose environmental concerns. Recent trends favor water-MeOH mixtures, reducing toxicity while maintaining efficiency.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting flow chemistry reduces batch variability and improves heat transfer. A patent-pending method using microchannel reactors achieves 97% yield at 10 kg/day throughput.

Cost-Benefit Analysis of Catalysts

Table 2. Catalyst Cost vs. Efficiency

CatalystCost (USD/g)Cycles Before DeactivationYield per Cycle (%)
Pt Black120593–95
Pd/C90890–92
Ni/Al₂O₃151088–90

While Pt offers superior yield, Ni-based catalysts provide a cost-effective alternative for large-scale production .

Chemical Reactions Analysis

Reaction Types and Mechanisms

3-Amino-2-methylbutanoic acid hydrochloride undergoes reactions characteristic of amino acids, including oxidation, reduction, substitution, and acid-base interactions. Its reactive sites include the amino group (-NH₂), carboxylic acid (-COOH), and hydrochloride salt (-HCl).

Oxidation

The amino group can be oxidized to form oxo derivatives. Common oxidizing agents include:

  • Potassium permanganate (in acidic conditions)

  • Hydrogen peroxide (in basic conditions)
    Product : Oxidized derivatives (e.g., oxo-3-amino-2-methylbutanoic acid) .

Reduction

The carboxylic acid group can be reduced to form alcohols. Reducing agents include:

  • Sodium borohydride

  • Lithium aluminum hydride
    Product : Corresponding alcohol (e.g., 3-amino-2-methylbutanol) .

Substitution

The amino group participates in nucleophilic substitution with electrophiles:

  • Alkyl halides (e.g., methyl bromide)

  • Acyl chlorides (e.g., acetyl chloride)
    Product : Substituted amine derivatives (e.g., N-alkylated or acylated derivatives) .

Comparison of Reaction Conditions

Reaction Type Reagents Conditions Major Product
Oxidation KMnO₄ or H₂O₂Acidic/basic medium, refluxOxidized amino acid derivatives
Reduction NaBH₄ or LiAlH₄Alcoholic solvent, refluxAlcohol derivatives
Substitution Alkyl halides/acyl chloridesBase (e.g., NaOH), refluxN-alkylated/acylated derivatives
Synthesis Methanol, H₂SO₄, NH₃, HClReflux, aqueous conditions3-Amino-2-methylbutanoic acid HCl

Structural Considerations

The hydrochloride salt enhances solubility and stability, enabling applications in aqueous-based reactions. Its stereochemistry (R-configuration) may influence reactivity and biological activity .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

  • The compound is crucial in the synthesis of pharmaceuticals targeting neurological disorders. Its structural properties allow it to act as a building block for drugs that modulate neurotransmitter systems, which are vital in treating conditions such as depression and anxiety .

Peptide Synthesis

  • It is utilized in peptide synthesis, enabling the production of specific peptides that can serve therapeutic purposes or function as research tools. This is particularly important in developing peptide-based drugs .

Biochemical Research

Amino Acid Metabolism

  • Researchers employ this compound to study amino acid metabolism and protein synthesis. Its role in metabolic pathways provides insights into cellular functions and disease mechanisms, aiding in the understanding of various metabolic disorders .

Enzymatic Reactions

  • The compound's amino group allows for interactions with biomolecules, influencing their structure and function. This property facilitates its use in enzymatic reactions that affect metabolic pathways.

Amino Acid Supplementation

Dietary Supplements

  • 3-Amino-2-methylbutanoic acid hydrochloride is popular among athletes and fitness enthusiasts for its potential to enhance muscle growth and recovery. It is often included in dietary supplements aimed at improving athletic performance and recovery times .

Analytical Chemistry

Chromatography and Mass Spectrometry

  • The compound is extensively used in analytical chemistry for the analysis of amino acids and related metabolites. It serves as a standard or internal reference in chromatography and mass spectrometry techniques, helping researchers quantify amino acid concentrations in biological samples .

Cosmetic Formulations

Skin Health Applications

  • In the cosmetic industry, this compound is investigated for its potential benefits in skincare products. Its properties may contribute to skin hydration and health, making it appealing for inclusion in various cosmetic formulations .

Summary Table of Applications

Application AreaDescription
Pharmaceutical Development Key intermediate for drugs targeting neurological disorders; important for peptide synthesis.
Biochemical Research Studies on amino acid metabolism and protein synthesis; insights into metabolic pathways.
Amino Acid Supplementation Used in dietary supplements to enhance muscle growth and recovery among athletes.
Analytical Chemistry Employed in chromatography and mass spectrometry for amino acid analysis.
Cosmetic Formulations Investigated for benefits in skincare products, promoting skin health and hydration.

Case Studies

  • Neuroprotective Drug Development
    • A study highlighted the role of this compound as a precursor for developing neuroprotective agents. Researchers demonstrated its efficacy in modulating neurotransmitter levels, leading to potential therapeutic applications in neurodegenerative diseases.
  • Amino Acid Supplementation Efficacy
    • Clinical trials have shown that supplementation with this compound can significantly improve muscle recovery post-exercise, making it a valuable addition to sports nutrition products.
  • Analytical Method Development
    • Researchers developed a novel mass spectrometry method utilizing this compound as a standard to improve the detection limits of amino acids in complex biological matrices.

Mechanism of Action

The mechanism of action of 3-amino-2-methylbutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The compound can also participate in enzymatic reactions, affecting metabolic pathways and cellular processes .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Compounds

Compound Name Key Structural Features CAS Number Reference
This compound β-amino acid; C2 methyl branch; carboxylic acid group Not explicitly provided<sup>†</sup>
Methyl 2-amino-3-methylbutanoate hydrochloride Methyl ester; C3 methyl branch; β-amino group 5619-05-6
(S)-Ethyl 2-amino-3,3-dimethylbutanoate hydrochloride Ethyl ester; C3 dimethyl branch; chiral center at C2 144054-74-0
3-(Dimethylamino)butanoic acid hydrochloride Dimethylamino group at C3; carboxylic acid group 183488-55-3
3-Amino-2-fluoro-propanoic acid hydrochloride Fluorine substituent at C2; shorter carbon chain (C3) 867-84-5
3-Amino-N-(2-methylphenyl)propanamide hydrochloride Aromatic (2-methylphenyl) substituent; amide group 1220036-84-9

Key Observations:

Backbone Branching and Chain Length: The target compound’s C2 methyl branch distinguishes it from linear derivatives like 3-amino-2-fluoro-propanoic acid hydrochloride (C3 chain) . Ethyl and methyl esters (e.g., ) replace the carboxylic acid with ester groups, altering polarity and reactivity.

Substituent Effects: Electron-withdrawing groups (e.g., fluorine in ) increase acidity compared to the methyl branch in the target compound.

Chirality: (S)-Ethyl 2-amino-3,3-dimethylbutanoate hydrochloride highlights the role of stereochemistry in biological activity, a factor less explored for the target compound.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Solubility (Polar Solvents) Stability (Acidic Conditions) Molecular Weight (g/mol)
This compound High (due to HCl salt) Stable (typical of β-amino acids) ~153.6<sup>‡</sup>
Methyl 2-amino-3-methylbutanoate hydrochloride Moderate (ester reduces polarity) Likely stable<sup>§</sup> 167.63
3-(Dimethylamino)butanoic acid hydrochloride High (tertiary amine enhances solubility) Sensitive to oxidation 167.63
Nicardipine Hydrochloride High Acid-stable (pH 1–3) 515.99

<sup>‡</sup>Calculated based on molecular formula.

Key Observations:

  • Solubility : The hydrochloride salt form universally improves solubility, but substituents like esters () or tertiary amines () modulate this property.
  • Stability: Acid stability is critical for pharmaceutical applications. While Nicardipine Hydrochloride () is explicitly acid-stable, β-amino acids like the target compound may exhibit similar resilience due to robust C–N bonds.

Biological Activity

3-Amino-2-methylbutanoic acid hydrochloride, also known as (2S,3R)-3-amino-2-methylbutanoic acid hydrochloride, is a chiral amino acid that plays a crucial role in various biological processes. This compound is characterized by its unique structure, which includes two chiral centers at the second and third carbon atoms. Its hydrochloride form enhances water solubility, making it suitable for diverse biochemical applications.

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors within metabolic pathways. The compound can function as both a substrate and an inhibitor, modulating enzyme activities and influencing cellular processes. The exact mechanism varies depending on the biological context and specific application.

2. Role in Protein Synthesis

As an essential amino acid, this compound is vital for protein synthesis. It serves as a building block for proteins and is involved in maintaining amino acid pools within cells. This function is critical for various metabolic processes, including:

  • Protein synthesis : Contributes to the formation of polypeptide chains.
  • Metabolic regulation : Participates in pathways that regulate energy metabolism.
  • Cell signaling : Involved in signaling pathways that affect cellular responses.

3. Applications in Research and Medicine

The compound has been extensively studied for its potential therapeutic applications and its role in scientific research:

  • Biochemical Research : Used as a chiral auxiliary in asymmetric synthesis and a building block for complex molecules.
  • Pharmaceutical Development : Investigated for its potential as a precursor in drug synthesis and therapeutic agents.
  • Clinical Studies : Research indicates possible applications in treating metabolic disorders due to its influence on amino acid metabolism .

4. Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

4.1 Study on Enzyme Interactions

A study demonstrated that this compound interacts with specific enzymes, influencing their activity levels. The research focused on its role as a substrate for various transaminases, showcasing its importance in amino acid metabolism.

4.2 Therapeutic Potential

Research has indicated that this compound may have therapeutic effects in conditions such as metabolic syndrome, where amino acid imbalances are prevalent. Clinical trials are ongoing to assess its efficacy and safety profile .

5. Summary of Biological Activity

The biological activity of this compound can be summarized as follows:

Aspect Details
Chemical Structure Chiral amino acid with two chiral centers
Solubility Enhanced solubility due to hydrochloride form
Role in Biology Essential for protein synthesis; involved in metabolic regulation
Mechanism of Action Acts as substrate/inhibitor for enzymes; modulates biochemical pathways
Research Applications Used in drug synthesis; studied for therapeutic potential

6. Conclusion

This compound exhibits significant biological activity that underpins its importance in both basic research and clinical applications. Its role in protein synthesis, enzyme interactions, and potential therapeutic uses highlight the need for further investigation into this compound's mechanisms and effects.

Q & A

Basic: What are the recommended methods for synthesizing 3-amino-2-methylbutanoic acid hydrochloride in laboratory settings?

Answer:
The synthesis of hydrochloride salts like this compound typically involves acidification of the free base using hydrochloric acid (HCl). For example, in analogous procedures, HCl in dioxane is added to intermediates, followed by stirring and reduced-pressure concentration to isolate the hydrochloride salt . Key parameters include stoichiometric HCl addition, reaction time optimization (e.g., 1 hour at room temperature), and purification via recrystallization or chromatography. Structural confirmation via 1^1H-NMR (e.g., δ 9.00 ppm for amine protons in DMSO-d6_6) ensures product integrity .

Basic: How can researchers confirm the purity and structural integrity of this compound post-synthesis?

Answer:
Analytical techniques such as HPLC (≥98% purity thresholds) and 1^1H-NMR are critical. For hydrochloride salts, elemental analysis (C, H, N, Cl) validates stoichiometry. Mass spectrometry (MS) confirms molecular weight, while FT-IR identifies functional groups (e.g., carboxylic acid and amine stretches). Comparative retention times with reference standards in HPLC further ensure purity .

Advanced: What role does 3-amino-2-methylbutanoic acid play in the biosynthesis of natural products like dolastatin D, and how is it incorporated into these compounds?

Answer:
3-Amino-2-methylbutanoic acid is a non-proteinogenic β-amino acid incorporated into natural products via nonribosomal peptide synthetase (NRPS) systems. In dolastatin D biosynthesis, adenylation domains activate the β-amino acid, which is transferred to peptidyl carrier protein (PCP) domains for assembly into the peptide backbone. This process requires ATP-dependent activation and thioesterification, with stereochemical control critical for bioactivity .

Advanced: What strategies can be employed to address the poor solubility of this compound in aqueous buffers during in vitro assays?

Answer:
For compounds with solubility <1 mg/mL , researchers can:

  • Use co-solvents (e.g., DMSO ≤1% v/v) to enhance dissolution while minimizing cytotoxicity.
  • Adjust pH to exploit ionization states (e.g., neutral pH for zwitterionic forms).
  • Employ cyclodextrins or lipid-based formulations for hydrophobic analogs.
  • Pre-solubilize in minimal organic solvent before dilution into assay buffers.

Advanced: How should researchers resolve contradictions in reported bioactivity data of this compound across different studies?

Answer:
Contradictions may arise from:

  • Synthetic variability : Impurities or stereochemical inconsistencies (e.g., incomplete resolution of enantiomers).
  • Assay conditions : Differences in buffer composition, temperature, or cell lines.
  • Analytical thresholds : Limit of detection (LOD) variations in HPLC or LC-MS.
    To resolve, standardize synthesis protocols, validate purity via orthogonal methods (NMR, HPLC), and replicate assays under controlled conditions .

Basic: What safety precautions are essential when handling this compound in a laboratory environment?

Answer:

  • Use PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (irritation risks) .
  • Ensure ventilation to avoid inhalation of particulates.
  • Store in a dry, cool environment (-20°C for long-term stability) to prevent hygroscopic degradation .
  • Follow spill protocols: Collect mechanically, avoid water flushing .

Advanced: What are the implications of the hydrochloride counterion on the stability and reactivity of 3-amino-2-methylbutanoic acid in synthetic applications?

Answer:
The hydrochloride salt enhances crystallinity and shelf stability but may introduce hygroscopicity, requiring anhydrous handling. In reactions, the counterion can influence solubility in polar solvents (e.g., methanol, water) and acid-catalyzed processes. For example, HCl may protonate amine groups, altering nucleophilicity in coupling reactions .

Advanced: How can researchers optimize the yield of hydrochloride salt formation during the synthesis of 3-amino-2-methylbutanoic acid derivatives?

Answer:

  • Acid concentration : Use excess HCl (1.2–1.5 equiv) to ensure complete protonation.
  • Solvent choice : Polar aprotic solvents (e.g., dioxane) improve solubility and salt precipitation .
  • Temperature control : Stirring at 0–25°C prevents decomposition.
  • Workup : Rapid solvent removal under reduced pressure minimizes side reactions. Yields >95% are achievable with rigorous stoichiometric control .

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